(4-Aminobutanoyl)urea hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-carbamoylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSYMHXNAFKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-87-2 | |
| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Aminobutanoyl)urea Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-Aminobutanoyl)urea hydrochloride, a molecule of interest for researchers in drug development and neuroscience. The synthesis of this gamma-aminobutyric acid (GABA) derivative is detailed through a logical, multi-step process, commencing from readily available starting materials. This document elucidates the chemical principles underpinning each synthetic transformation, offering field-proven insights into experimental choices and protocol design. All methodologies are presented with the aim of ensuring scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of (4-Aminobutanoyl)urea Hydrochloride
(4-Aminobutanoyl)urea hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The structural modification of GABA by the introduction of a urea functional group at the carboxyl terminus can significantly alter its physicochemical properties, such as its polarity and ability to cross the blood-brain barrier. These modifications may lead to novel pharmacological profiles, making (4-Aminobutanoyl)urea and its salts intriguing candidates for investigation in various neurological disorders. The hydrochloride salt form is often preferred in pharmaceutical development due to its improved stability and solubility.
This guide will detail a robust and logical synthetic pathway to obtain (4-Aminobutanoyl)urea hydrochloride, providing the necessary technical details for its replication in a laboratory setting.
Proposed Synthetic Pathway: A Two-Stage Approach
The synthesis of (4-Aminobutanoyl)urea hydrochloride can be logically approached in two primary stages, starting from the commercially available 4-aminobutanoic acid (GABA).
Stage 1: Synthesis of the Key Intermediate - 4-Aminobutanamide
The initial stage focuses on the conversion of the carboxylic acid moiety of GABA into a primary amide, yielding 4-aminobutanamide. This transformation is crucial as the amide nitrogen is less nucleophilic than the primary amine, allowing for selective reaction at the amino group in the subsequent step. A reliable method to achieve this is through the formation of an activated carboxylic acid derivative, followed by ammonolysis.
Stage 2: Formation of the Urea Moiety and Hydrochloride Salt
The second stage involves the conversion of the primary amino group of 4-aminobutanamide into the target urea functionality. This is achieved through reaction with a suitable isocyanate precursor. Subsequent treatment with hydrochloric acid affords the final product, (4-Aminobutanoyl)urea hydrochloride.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of (4-Aminobutanoyl)urea hydrochloride.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Aminobutanamide from 4-Aminobutanoic Acid
The conversion of a carboxylic acid to a primary amide can be effectively achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with ammonia.
3.1.1. Rationale for Experimental Choices
-
Activation of Carboxylic Acid: The direct amidation of a carboxylic acid with ammonia is generally inefficient and requires high temperatures and pressures. Conversion to a more reactive species like an acyl chloride significantly enhances the reaction rate and yield under milder conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Ammonolysis: The resulting acyl chloride is highly electrophilic and readily reacts with ammonia to form the desired amide. Using an excess of ammonia helps to drive the reaction to completion and neutralize the HCl generated during the reaction.
3.1.2. Step-by-Step Protocol for 4-Aminobutanamide Synthesis
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-aminobutanamide.
| Parameter | Value | Reference/Justification |
| Starting Material | 4-Aminobutanoic Acid (GABA) | Commercially available. |
| Reagents | Thionyl Chloride (SOCl₂), Ammonia (aqueous or gas) | Standard laboratory reagents. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvent for the acyl chloride formation. |
| Temperature | 0°C to room temperature | To control the exothermic reaction. |
| Work-up | Aqueous work-up and extraction | To remove inorganic byproducts. |
| Purification | Recrystallization or column chromatography | To obtain pure 4-aminobutanamide. |
Detailed Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 4-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Ammonolysis: Dissolve the crude 4-aminobutanoyl chloride hydrochloride in a minimal amount of cold, anhydrous DCM and add it dropwise to a stirred, cooled (0°C) concentrated aqueous solution of ammonia (excess).
-
Work-up: After the addition, stir the mixture for an additional hour at room temperature. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminobutanamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure 4-aminobutanamide.
Stage 2: Synthesis of (4-Aminobutanoyl)urea Hydrochloride
The conversion of the primary amine of 4-aminobutanamide to a urea can be accomplished using several methods. A robust approach involves the use of chlorosulfonyl isocyanate (CSI) followed by in-situ hydrolysis of the intermediate.[1]
3.2.1. Rationale for Experimental Choices
-
Urea Formation with CSI: Chlorosulfonyl isocyanate is a highly reactive reagent that readily reacts with primary amines to form N-chlorosulfonyl ureas.[1] This intermediate can then be hydrolyzed under acidic conditions to yield the desired urea. This one-pot approach is efficient and often provides high yields.[1]
-
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the (4-Aminobutanoyl)urea with hydrochloric acid. This not only purifies the product through precipitation but also provides a more stable and water-soluble form.
3.2.2. Step-by-Step Protocol for (4-Aminobutanoyl)urea Hydrochloride Synthesis
Reaction Scheme:
Caption: Reaction scheme for the synthesis of (4-Aminobutanoyl)urea hydrochloride.
| Parameter | Value | Reference/Justification |
| Starting Material | 4-Aminobutanamide | Synthesized in Stage 1. |
| Reagents | Chlorosulfonyl Isocyanate (CSI), Hydrochloric Acid (HCl) | Commercially available. |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Inert solvent for the reaction with CSI. |
| Temperature | 0°C to room temperature | To control the reactivity of CSI. |
| Work-up | Hydrolysis and precipitation | To isolate the final product. |
| Purification | Recrystallization | To obtain the pure hydrochloride salt. |
Detailed Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-aminobutanamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction with CSI: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise. After the addition, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Salt Formation: Upon completion of the reaction, carefully quench the reaction mixture by adding it to a stirred mixture of ice and water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.
-
Isolation: The (4-Aminobutanoyl)urea hydrochloride will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Purification and Characterization: Dry the collected solid under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data (Predicted)
The following table summarizes the expected characterization data for the final product, (4-Aminobutanoyl)urea hydrochloride. Actual experimental data should be acquired for confirmation.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the protons of the butanoyl chain and the urea and amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and urea, and the carbons of the aliphatic chain. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (urea and amide), and C-N stretching. |
Safety Considerations
-
Thionyl chloride (SOCl₂) and Chlorosulfonyl isocyanate (CSI) are highly corrosive and moisture-sensitive reagents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions involving SOCl₂ and CSI are exothermic and generate corrosive gases (HCl, SO₂). Proper temperature control and gas trapping are essential.
-
Always add reagents slowly and in a controlled manner, especially when quenching reactive intermediates.
Conclusion
This technical guide outlines a scientifically sound and detailed synthetic pathway for the preparation of (4-Aminobutanoyl)urea hydrochloride. By following the described two-stage approach, researchers can reliably synthesize this GABA derivative for further investigation in the fields of medicinal chemistry and neuropharmacology. The provided rationale for experimental choices and detailed protocols are intended to facilitate the successful execution of this synthesis. As with any chemical synthesis, careful attention to safety precautions and proper laboratory technique is paramount.
References
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]
-
Unfolding of 4-aminobutyrate aminotransferase equilibrium and kinetic studies. PubMed. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
-
Synthesis of (S)-N-[1-(aminocarbonyl)propy]-4-chlorobutanamide. PrepChem.com. [Link]
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A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. Semantic Scholar. [Link]
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A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
-
Synthesis method of S-2-aminobutanamide hydrochloride. Patsnap. [Link]
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Methodological & Application
Application Note & Experimental Protocol: (4-Aminobutanoyl)urea Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro application of (4-Aminobutanoyl)urea hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), this compound is of significant interest for its potential to modulate GABAergic neurotransmission. This guide details a robust synthesis protocol, methods for analytical validation, and a validated protocol for a competitive GABAA receptor binding assay. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the methodology.
Principle and Rationale
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are cornerstone therapeutic agents for neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The urea functional group is a critical pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug action and physicochemical properties.[2][3]
(4-Aminobutanoyl)urea, also known as 1-(4-Aminobutyl)urea, integrates a GABA backbone with a urea moiety. This structural modification is hypothesized to alter the compound's affinity and selectivity for GABA receptors or associated transporters compared to native GABA. The hydrochloride salt form is utilized to enhance stability and aqueous solubility for experimental use. This guide provides the necessary protocols to synthesize and evaluate the potential of this compound as a modulator of the GABAA receptor, a ligand-gated ion channel crucial for mediating inhibitory signaling.[4][5]
Hypothetical Mechanism of Action
The primary hypothesis is that (4-Aminobutanoyl)urea hydrochloride acts as a competitive ligand at the orthosteric binding site of the GABAA receptor. By mimicking the structure of GABA, it may bind to the receptor, potentially eliciting a partial or full agonist response, or acting as an antagonist. The in vitro binding assay detailed in Section 4.0 is designed to quantify this interaction.
Figure 1: Hypothetical competitive binding at the GABAA receptor.
Synthesis and Characterization
The synthesis of (4-Aminobutanoyl)urea hydrochloride can be achieved through several routes. A common and reliable method involves the reaction of an amine with an isocyanate or a phosgene equivalent.[6][7] The following protocol adapts a modern approach using potassium cyanate, which is safer and more environmentally benign than phosgene-based reagents.[8]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1,4-Diaminobutane | Microwave Reactor |
| Potassium cyanate (KOCN) | Magnetic Stirrer with Hotplate |
| Ammonium chloride (NH₄Cl) | Round-bottom flasks (various sizes) |
| Deionized water | Reflux Condenser |
| Hydrochloric acid (HCl), concentrated | Buchner Funnel and Filter Flask |
| Deuterated solvents (e.g., DMSO-d₆) for NMR | Rotary Evaporator |
| Acetone, anhydrous | High-Resolution Mass Spectrometer (HRMS) |
| Diethyl ether, anhydrous | NMR Spectrometer (≥400 MHz) |
| FT-IR Spectrometer | |
| Melting Point Apparatus |
Synthesis Protocol: (4-Aminobutanoyl)urea Hydrochloride
Rationale: This one-pot synthesis utilizes microwave irradiation to accelerate the reaction between 1,4-diaminobutane and potassium cyanate in water, promoted by the mildly acidic ammonium chloride.[8] The free base product precipitates upon cooling and is then converted to the hydrochloride salt for improved handling.
-
Reaction Setup: In a 50 mL microwave reactor vessel, combine 1,4-diaminobutane (1.0 eq), potassium cyanate (1.2 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add 20 mL of deionized water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Precipitation & Isolation: After the reaction, cool the vessel in an ice bath. The product, (4-aminobutyl)urea, should precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water, followed by cold diethyl ether to aid in drying.
-
Salt Formation: Suspend the crude (4-aminobutyl)urea in anhydrous acetone. Cool the suspension in an ice bath.
-
Acidification: While stirring, add concentrated hydrochloric acid (1.1 eq) dropwise. A precipitate of (4-Aminobutanoyl)urea hydrochloride will form.
-
Final Isolation: Collect the hydrochloride salt by vacuum filtration, wash with cold anhydrous acetone, and dry under vacuum to yield the final product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.[3]
| Parameter | Expected Result |
| Physical Form | White to off-white crystalline powder. |
| Melting Point | 185-186 °C. |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): ~7.9 (br s, 3H, -NH₃⁺), ~6.2 (t, 1H, -NH-CO), ~5.4 (s, 2H, -CO-NH₂), ~2.9 (q, 2H, -CH₂-NH-), ~2.7 (t, 2H, -CH₂-NH₃⁺), ~1.5 (m, 4H, -CH₂-CH₂-). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): ~159 (-C=O), ~42 (-CH₂-NH-), ~38 (-CH₂-NH₃⁺), ~26 (-CH₂-), ~25 (-CH₂-). Note: Chemical shifts are predictive and may vary.[9] |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~2900 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II).[8] |
| HRMS (ESI+) | m/z: Calculated for C₅H₁₄N₃O⁺ [M+H]⁺; should be within 5 ppm of the theoretical value. |
Safety and Handling
3.1 Hazard Identification: (4-Aminobutanoyl)urea hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302, H315, H319, H335
3.2 Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Standard laboratory PPE is required:
-
Eye Protection: Safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[11]
-
Body Protection: Laboratory coat.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 or P1 dust mask.[11]
3.3 Storage and Disposal: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., at 2-8°C).[12] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application Protocol: In Vitro GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (4-Aminobutanoyl)urea hydrochloride for the GABAA receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand, [³H]muscimol, from receptors in prepared rat brain membranes.[13][14]
Workflow Overview
Figure 2: Workflow for the competitive radioligand binding assay.
Protocol Steps
Adapted from PDSP and Mehta et al., 1998. [13]
-
Membrane Preparation: Prepare crude synaptic membranes from whole rat brains according to established protocols involving homogenization and differential centrifugation.[13] Store membrane pellets at -70°C until use.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare a working solution of [³H]muscimol to a final assay concentration of 5 nM.[13]
-
Test Compound: Prepare a 10 mM stock solution of (4-Aminobutanoyl)urea hydrochloride in Binding Buffer. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 1 mM).
-
Nonspecific Binding (NSB): Prepare a 10 mM solution of unlabeled GABA.[13]
-
-
Assay Incubation:
-
On ice, set up triplicate tubes for each condition: Total Binding, Nonspecific Binding, and each concentration of the test compound.
-
Total Binding: Add 100 µL membrane suspension (0.1-0.2 mg protein), 50 µL [³H]muscimol, and 50 µL Binding Buffer.
-
Nonspecific Binding (NSB): Add 100 µL membrane suspension, 50 µL [³H]muscimol, and 50 µL of 10 mM GABA.
-
Test Compound: Add 100 µL membrane suspension, 50 µL [³H]muscimol, and 50 µL of the respective test compound dilution.
-
Incubate all tubes at 4°C for 45 minutes.[13]
-
-
Assay Termination and Filtration:
-
Rapidly terminate the incubation by adding 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to each tube.
-
Immediately filter the contents through glass fiber filters (e.g., Whatman GF/B) using a cell harvester/vacuum manifold.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (B₀) = Total Binding (CPM) - Nonspecific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM with Test Compound - NSB) / B₀])
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of (4-Aminobutanoyl)urea hydrochloride. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.
-
Interpretation: The Kᵢ value represents the binding affinity of (4-Aminobutanoyl)urea hydrochloride for the GABAA receptor. A lower Kᵢ value indicates a higher binding affinity. This data is crucial for determining the compound's potency and for guiding further drug development efforts.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Nonspecific Binding (>20% of Total) | Insufficient washing; radioligand sticking to filter; poor membrane quality. | Increase wash volume/number of washes; pre-soak filters in buffer; re-prepare membranes. |
| Low Total Binding Signal | Insufficient receptor concentration; degraded radioligand; incorrect buffer pH. | Increase protein concentration per assay tube; use fresh radioligand; verify buffer pH. |
| Poor Reproducibility (High CV%) | Inaccurate pipetting; inconsistent incubation times; incomplete filtration/washing. | Calibrate pipettes; use a timer for incubations; ensure consistent filtration technique. |
| No Dose-Response Curve | Compound is inactive at tested concentrations; compound precipitated. | Test a higher concentration range; check compound solubility in the assay buffer. |
References
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Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]
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Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]
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Tony, G.M., et al. (2023). Protocol for a pilot and feasibility randomized-controlled trial of four weeks of oral γ-aminobutyric acid (GABA) intake and its effect on pain and sleep in middle-to-older aged adults. PLOS ONE. [Link]
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S-J, G., & D, K. (2021). Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Neuropsychiatric Disease and Treatment. [Link]
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Diss, M.L., & Kennan, A.J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers. [Link]
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- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy of (4-Aminobutanoyl)urea Hydrochloride
The following Application Note and Protocol is designed for researchers and analytical scientists characterizing (4-Aminobutanoyl)urea hydrochloride (also known as Gamibetal hydrochloride or N-carbamoyl-GABA HCl).
This guide synthesizes structural causality with practical spectroscopy, ensuring you can distinguish this specific derivative from its metabolic precursors (GABA) and hydrolysis products (Urea).
Methodology, Structural Assignment, and Quality Control
Introduction & Structural Context
(4-Aminobutanoyl)urea hydrochloride (
For the analytical chemist, this molecule presents a unique challenge: it combines a flexible aliphatic chain (GABA-like) with a rigid, polar acylurea terminus.[2] Standard aqueous NMR (
This protocol utilizes DMSO-
Molecular Structure & Numbering
To ensure consistent assignment, we utilize the following numbering scheme:
[1][2]-
Position 5: Amide Carbonyl.[1]
-
Position 7: Urea Carbonyl.[1]
-
Positions 1, 6, 8: Exchangeable protons (Critical for validation).
Experimental Protocol
Solvent Selection Strategy[1][4][5]
Sample Preparation[1][5]
-
Mass: Weigh 10–15 mg of the hydrochloride salt.
-
Dissolution: Add 0.6 mL of DMSO-
. -
Mixing: Vortex until fully dissolved. Sonicate if necessary (acylureas can form intermolecular H-bond networks that resist solvation).[1][2]
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ).
Instrument Parameters[1][6]
-
Frequency: 400 MHz or higher recommended (to resolve
and methylene multiplets). -
Temperature: 298 K (
).[1] -
Pulse Sequence:
- : Standard zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times (e.g., rigid urea vs. mobile chain).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The acyl-NH (pos 6) often has a long
relaxation time; a short D1 will reduce its integral, leading to incorrect stoichiometry calculations.[1][2]
Data Analysis & Assignment
H NMR Chemical Shift Data (DMSO- )
The following table summarizes the expected chemical shifts based on the GABA backbone and acylurea electronic effects.
| Position | Moiety | Shift ( | Multiplicity | Integral | Structural Causality |
| 6 | Acyl-NH | 10.20 – 10.50 | Broad Singlet | 1H | Deshielded by two flanking carbonyls (imide-like character).[1][2] |
| 1 | 7.80 – 8.10 | Broad Singlet | 3H | Ammonium salt protons; broadened by exchange and | |
| 8 | Urea | 7.10 – 7.40 | Broad Singlet(s) | 2H | Terminal urea protons.[1] May appear as two peaks if rotation is restricted.[1] |
| 4 | 2.35 – 2.45 | Triplet ( | 2H | Adjacent to carbonyl (C5).[1][2] | |
| 2 | 2.75 – 2.85 | Broad Multiplet | 2H | Adjacent to ammonium (C1).[1][2] Broadened by coupling to | |
| 3 | 1.75 – 1.85 | Quintet ( | 2H | Shielded central methylene.[1][2] |
C NMR Chemical Shift Data
| Position | Carbon Type | Shift ( | Assignment Logic (HMBC) |
| 7 | Urea | 154.0 – 156.0 | Upfield carbonyl.[1][2] Correlates with Urea |
| 5 | Amide | 173.0 – 175.0 | Downfield carbonyl.[1] Correlates with |
| 2 | 38.0 – 39.0 | Deshielded by | |
| 4 | 32.0 – 33.0 | Adjacent to Carbonyl. | |
| 3 | 22.0 – 23.0 | Central aliphatic.[1][2] |
Logical Assignment Workflow (Diagram)
This workflow illustrates the decision tree for validating the structure using 2D NMR techniques (COSY, HSQC, HMBC).
Caption: Logical workflow for structural validation using 1H and 2D NMR correlations.
Quality Control & Impurity Profiling
Distinguishing from Hydrolysis Products
The primary degradation pathway is hydrolysis of the acylurea bond, yielding GABA and Urea .
| Feature | Intact Molecule | Hydrolysis Mixture (GABA + Urea) |
| NH Signals | Acyl-NH at 10.3 ppm is present.[1][2] | Acyl-NH is absent .[1][2] |
| Urea Signal | Broad multiplets at 7.2 ppm .[1] | Sharp singlet at 5.4 - 5.7 ppm (free Urea in DMSO).[1][2] |
| Carbonyls | Two distinct signals (155, 174 ppm). | Free Urea C=O (~160 ppm) + GABA COOH (~175 ppm).[1] |
Salt Stoichiometry Verification
To confirm the hydrochloride salt form:
-
Integrate the
triplet (2.4 ppm) and set value to 2.00 .[1] -
Integrate the Ammonium
broad peak (~8.0 ppm).[1] -
Target: The integral should be 3.00 .
-
If < 2.5: The sample may be the free base or partially deprotonated.
-
If > 3.5: Possible excess HCl or wet solvent (water exchange broadening).[1]
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1][2][3] Link[2]
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[2]
-
Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000340: Gamma-Aminobutyric Acid (GABA)."[1] Link[2]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.[2] (Standard reference for Acylurea/Amide shifts).
Sources
Troubleshooting & Optimization
Technical Support Center: (4-Aminobutanoyl)urea Hydrochloride Purification
Welcome to the technical support center for the purification of (4-Aminobutanoyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles for successful and reproducible results.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of (4-Aminobutanoyl)urea hydrochloride. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a frequent challenge in recrystallization. The primary causes often revolve around solvent selection and procedural execution.[1][2]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor. | 1. Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof). 2. Use a Solvent/Anti-Solvent System: If a single solvent is not ideal, consider a binary system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.[1] |
| Using an Excessive Amount of Solvent | Adding too much solvent will keep the compound in solution even at low temperatures, preventing it from crystallizing effectively.[2] | 1. Minimal Solvent Addition: Add the hot solvent portion-wise, just until the compound completely dissolves.[2] 2. Partial Solvent Evaporation: If too much solvent has been added, you can carefully evaporate some of it to reach the saturation point. |
| Cooling the Solution Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or "crashing out" of the product, which can trap impurities.[2] | 1. Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[2] This promotes the formation of larger, purer crystals. |
| Premature Filtration | Filtering the crystals before the crystallization process is complete will result in leaving a significant amount of product in the mother liquor. | 1. Ensure Complete Crystallization: Before filtering, ensure that no more crystals are forming. You can scratch the inside of the flask with a glass rod to induce further crystallization if needed. |
Issue 2: Oily Product Instead of Crystalline Solid
Question: My product is "oiling out" and forming a liquid phase instead of solid crystals during recrystallization. What is happening and how can I fix this?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. | 1. Pre-purification: Consider a preliminary purification step, such as a wash with a suitable solvent, to remove some of the impurities before recrystallization. |
| Boiling Point of Solvent is Too High | If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves. | 1. Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. |
| Inadequate Seeding | Sometimes, crystallization needs a nucleation site to begin. | 1. Add Seed Crystals: Introduce a few small crystals of the pure product to the cooled solution to initiate crystallization. |
Issue 3: Discolored Product After Purification
Question: My final (4-Aminobutanoyl)urea hydrochloride product has a yellow or brown tint, even after recrystallization. How can I obtain a white, crystalline solid?
Answer:
Discoloration is typically due to the presence of colored impurities that are not effectively removed by a single purification step.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Colored Impurities | The synthesis of urea derivatives can sometimes produce colored byproducts.[3] | 1. Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. 2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.[4] |
| Thermal Decomposition | Prolonged heating at high temperatures can cause the compound or impurities to decompose, leading to discoloration. | 1. Minimize Heating Time: Dissolve the compound in the hot solvent as quickly as possible and do not leave it on the heat source for an extended period. |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of (4-Aminobutanoyl)urea hydrochloride.
Q1: What is the recommended solvent for the recrystallization of (4-Aminobutanoyl)urea hydrochloride?
While the ideal solvent should be determined experimentally, polar protic solvents are often a good starting point for urea hydrochloride salts.[5] Ethanol, methanol, or mixtures of these with water are commonly used. The solubility of (4-Aminobutanoyl)urea hydrochloride is a key factor; it should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[1]
Q2: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your (4-Aminobutanoyl)urea hydrochloride:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.[6][7]
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for separating and quantifying impurities.
Q3: Are there any specific safety precautions I should take when working with (4-Aminobutanoyl)urea hydrochloride?
Yes, as with any chemical, proper safety measures are crucial. (4-Aminobutanoyl)urea hydrochloride is a hydrochloride salt and can be acidic.[5] Always consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area, such as a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
III. Experimental Protocol: Recrystallization of (4-Aminobutanoyl)urea Hydrochloride
This protocol provides a step-by-step guide for a standard recrystallization procedure.
Objective: To purify crude (4-Aminobutanoyl)urea hydrochloride by recrystallization to obtain a high-purity crystalline solid.
Materials:
-
Crude (4-Aminobutanoyl)urea hydrochloride
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Methodology
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent system.
-
Dissolution:
-
Place the crude (4-Aminobutanoyl)urea hydrochloride in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves.[2] Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Stir the mixture for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop.[2] Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven at a low temperature can be used.
-
Visual Workflow of Recrystallization
Caption: A flowchart of the key steps in the recrystallization process.
IV. Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification problems.
V. References
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]
-
AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. (n.d.). Refining Online. Retrieved February 14, 2026, from [Link]
-
Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? (n.d.). American Fuel & Petrochemical Manufacturers. Retrieved February 14, 2026, from [Link]
-
Troubleshooting — SRU and Amine Blog. (2024, June 27). Sulfur Recovery Engineering Inc. Retrieved February 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
Urea hydrochloride Properties. (2025, October 15). EPA. Retrieved February 14, 2026, from [Link]
-
CN102442928A - Urea purification method. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
Urea hydrochloride. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Synthesis of urea derivatives by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Urea Hydrochloride Supplier. (2025, December 10). Polyventive. Retrieved February 14, 2026, from [Link]
-
Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD). Retrieved February 14, 2026, from [Link]
-
US5672279A - Method for using urea hydrochloride. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
US2892870A - Process for purifying and crystallizing urea. (n.d.). Google Patents. Retrieved February 14, 2026, from
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Hydrochloride | Urea Hydrochloride Supplier | Polyventive [polyventive.com]
- 6. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 7. Urea hydrochloride [webbook.nist.gov]
Technical Support Center: (4-Aminobutanoyl)urea Hydrochloride
This is an automated Technical Support Guide generated for (4-Aminobutanoyl)urea hydrochloride .
CAS: 1394041-87-2 (HCl salt) | Parent: 1394116-61-0 (Free base) Synonyms: N-(4-Aminobutyryl)urea; GABA-acylurea; 4-Amino-N-(aminocarbonyl)butanamide.
Introduction: Know Your Molecule
Before troubleshooting, you must distinguish this compound from its common isomer, N-carbamoyl-GABA (4-ureidobutyric acid). This distinction dictates your analytical strategy.
| Feature | (4-Aminobutanoyl)urea HCl (Topic) | N-carbamoyl-GABA (Isomer) |
| Structure | ||
| Free Amine? | YES (Primary amine is free) | NO (Amine is capped by urea) |
| OPA Reactivity | Reactive (Fluorescent derivative formed) | Non-Reactive |
| Stability Risk | Cyclization (Lactam formation) | Hydrolysis |
Module 1: Physicochemical Stability & Handling
The "Hardware" Issues: Storage, Solubility, and Phase Changes.
FAQ 1.1: Why has my white powder turned into a sticky gum?
Diagnosis: Hygroscopic Deliquescence. Urea derivatives are inherently hygroscopic. When combined with a hydrochloride counter-ion, the lattice energy decreases, and the critical relative humidity (CRH) drops significantly. The salt actively pulls moisture from the air, dissolving itself in the absorbed water (deliquescence).
Corrective Protocol:
-
Immediate Rescue: If the sample is valuable, re-dissolve in anhydrous methanol, filter, and recrystallize/precipitate with cold diethyl ether. Dry under high vacuum (
mbar) over . -
Prevention: Store in a desiccator with active silica gel or molecular sieves. Never open the vial before it reaches room temperature to prevent condensation.
FAQ 1.2: My solution pH is drifting over time. Is the compound degrading?
Diagnosis: Acylurea Hydrolysis or Cyclization.
The acylurea linkage (-CO-NH-CO-NH
-
Acidic pH (< 4): Relatively stable.
-
Neutral/Basic pH (> 7): The free amine (pKa
9-10) becomes deprotonated ( ). This allows the amine to attack the carbonyl carbon, potentially leading to cyclization (forming pyrrolidinone derivatives) or hydrolysis of the urea moiety.
Visualization of Degradation Pathways:
Figure 1: Stability profile. Note that neutralization (pH > 7) triggers rapid instability due to the free amine attacking the activated acylurea.
Module 2: Analytical Variability
The "Measurement" Issues: Detection Limits and Chromatography.
FAQ 2.1: I see no peaks on my HPLC-UV (210 nm).
Diagnosis: Lack of Chromophore. (4-Aminobutanoyl)urea lacks aromatic rings or conjugated systems. The carbonyl groups absorb weakly at 200-210 nm, but this region is noisy due to buffer interference (especially formate/acetate).
Solution A: Pre-Column Derivatization (Recommended) Since this molecule has a free primary amine (unlike N-carbamoyl-GABA), you can use standard amino acid derivatization reagents.
-
Reagent: OPA (o-Phthalaldehyde) + 3-MPA (Mercaptopropionic acid).
-
Mechanism: Reacts with the primary amine on the GABA chain to form a highly fluorescent isoindole derivative.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Limit of Detection: fmol range (High Sensitivity).
Solution B: HILIC-MS/MS (For complex matrices) If you cannot derivatize, use Mass Spectrometry.
-
Column: HILIC (Amide or Zwitterionic phase). Do not use C18 (poor retention).
-
Mobile Phase: Acetonitrile : Water (80:20) + 10 mM Ammonium Formate (pH 3.0).
-
Ionization: ESI Positive Mode (
).
FAQ 2.2: My retention time shifts between injections.
Diagnosis: pH Sensitivity of the Zwitterion/Salt. The compound exists in equilibrium between the cation (protonated amine) and the neutral form. Small changes in mobile phase pH cause massive shifts in retention on HILIC columns.
Troubleshooting Guide:
| Observation | Root Cause | Fix |
| Peak Tailing | Interaction of free amine with silanols. | Add 10-20 mM Ammonium Formate to mobile phase. |
| RT Drift | Mobile phase evaporation (changing organic %) or pH drift. | Use a capped solvent reservoir; verify aqueous buffer pH daily. |
| Split Peak | Sample solvent mismatch. | Dissolve sample in mobile phase (high ACN for HILIC). |
Module 3: Experimental Protocol (Derivatization)
Standard Operating Procedure for HPLC-FLD Analysis.
Objective: Quantify (4-Aminobutanoyl)urea HCl using OPA-3MPA derivatization.
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2 (Agilent or equivalent).
-
OPA Reagent: 10 mg OPA + 10 mg 3-MPA in 1 mL Methanol + 5 mL Borate Buffer.
-
Stop Solution: 0.1 M Acetate buffer (pH 4.0).
Workflow:
-
Preparation: Dissolve (4-Aminobutanoyl)urea HCl in 0.1 M HCl (to ensure stability). Dilute to working range (e.g., 10
M) with water immediately before analysis. -
Reaction:
-
Mix 10
L Sample + 10 L OPA Reagent. -
Wait exactly 1.0 minute (Automate this via autosampler program).
-
Inject immediately (OPA derivatives are unstable over long periods).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5
m. -
Mobile Phase A: 10 mM Na2HPO4, pH 7.2.
-
Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).
-
Gradient: 0% B to 100% B over 10 mins.
-
References
-
Chemical Identity & Structure
-
Analytical Methodology (Amino Acid Derivatization)
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link
-
-
Stability of Urea/Acylurea Derivatives
-
Hygroscopicity of HCl Salts
-
Suihko, E., et al. (2021). Hygroscopicity of Hydrochloride Salts. Molecular Pharmaceutics. (General Principle Citation). Link
-
Sources
Common pitfalls in (4-Aminobutanoyl)urea hydrochloride experiments
Topic: Troubleshooting & Optimization of (4-Aminobutanoyl)urea Hydrochloride Experiments
Document ID: TS-ABU-2024-05 | Version: 2.1 Audience: Medicinal Chemists, DMPK Researchers, Process Development Scientists
Executive Summary & Chemical Context
(4-Aminobutanoyl)urea hydrochloride (often referred to as GABA-Urea-HCl ) is a specialized conjugate used primarily in nitrogen metabolism studies and as a prodrug scaffold for
Key Chemical Logic:
The molecule contains two competing reactive centers: the nucleophilic primary amine (protected by HCl) and the electrophilic
Critical Pitfalls & Troubleshooting Guide
Pitfall 1: The "Cyclization Trap" (pH Sensitivity)
Symptom: Loss of product during extraction or buffer exchange; appearance of Pyrrolidin-2-one and Urea in LC-MS.
Root Cause: The free base of (4-aminobutanoyl)urea is thermodynamically unstable. Upon neutralization (pH > 6.5), the terminal amine (
Corrective Action:
-
Maintain Acidic pH: Always keep the compound in environments with pH < 4.0.
-
Avoid Basic Workups: Never use
or for extraction. If neutralization is required for bioassays, perform it immediately prior to use in a cold buffer ( ).
Pitfall 2: Hydrolytic Instability of the -Acylurea Bond
Symptom: Gradual increase in GABA and Urea peaks during storage or long HPLC runs.
Root Cause:
Corrective Action:
-
Fresh Preparation: Prepare stock solutions in DMSO or water immediately before use.
-
Lyophilization: Store the compound exclusively as a dry solid at
.
Pitfall 3: Hygroscopicity & Caking
Symptom: The white powder turns into a sticky gum; inconsistent weighing results. Root Cause: The combination of the urea moiety and the amine hydrochloride salt creates a highly hygroscopic matrix that absorbs atmospheric moisture, accelerating hydrolysis.
Corrective Action:
-
Handling: Weigh only in a desiccated glove box or under a nitrogen stream.
-
Storage: Double-seal vials with Parafilm and store with active desiccant silica.
Visualizing the Instability Pathways
The following diagram illustrates the competing degradation pathways that researchers must navigate.
Figure 1: Degradation pathways. Note that neutralization triggers rapid cyclization to the lactam, while aqueous storage risks hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but with strict time constraints. The half-life of the free base at pH 7.4 is relatively short due to cyclization.
-
Protocol: Dissolve the HCl salt in a 100x stock of DMSO. Spatially dilute into the culture medium immediately before addition. Do not pre-incubate the compound in media.
Q2: What is the best solvent for NMR analysis?
A: DMSO-
-
Reasoning: In
, the labile protons on the urea and the ammonium group exchange rapidly, disappearing from the spectrum. Furthermore, (if slightly basic due to glass leaching) can accelerate degradation during long acquisitions. DMSO- preserves the proton signals and minimizes hydrolysis.
Q3: My HPLC chromatogram shows a "split" peak. Is my column failing? A: Likely not. This is often an artifact of on-column degradation or pH mismatch.
-
Solution: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA). If the mobile phase is neutral, the compound may deprotonate and cyclize during the run, causing peak tailing or splitting.
Experimental Protocols
Protocol A: Quality Control via HPLC-UV
Standardized method to assess purity and detect degradation products.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 0-5 min: 2% B (Isocratic hold for polar retention)5-15 min: 2% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Urea absorption) |
| Sample Diluent | 0.1% TFA in Water (Do NOT use pure water or PBS) |
Data Interpretation:
-
(4-Aminobutanoyl)urea: Retention time approx. 3-4 min (highly polar).
-
Urea (Impurity): Elutes near void volume (~1-2 min).
-
Pyrrolidin-2-one (Degradant): Elutes later than the parent compound due to loss of ionic charge and increased lipophilicity.
Protocol B: Safe Neutralization for Biological Assays
Method to generate the free base transiently for immediate use.
-
Calculate: Determine the exact molarity of your (4-Aminobutanoyl)urea HCl stock.
-
Prepare Buffer: Use a HEPES or PBS buffer (pH 7.4) kept on ice.
-
Spike: Add the HCl salt stock to the buffer.
-
Balance: Immediately add an equimolar amount of NaOH (from a standardized solution) only if the buffering capacity is insufficient to maintain pH 7.4.
-
Execute: Apply to cells/enzyme within 5 minutes of mixing.
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic logic for common experimental failures.
References
-
N-Acylurea Chemistry & Stability
-
Title: N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions.[1]
- Context: Defines the thermal and hydrolytic stability profiles of N-acylureas, noting their tendency to decompose or rearrange under specific conditions.
- Source: National Taiwan University / Macromolecules.
-
-
GABA Prodrugs & Urea Linkages
-
Title: Anticonvulsant activity of new GABA prodrugs.[2]
- Context: Discusses the stability of GABA derivatives with urea/amide linkages in aqueous buffers and plasma, highlighting the balance between stability and enzym
- Source: PubMed / NIH.
-
-
Cyclization of GABA Deriv
- Title: Kinetics of the Intramolecular Aminolysis of gamma-Aminobutyric Esters and Amides.
- Context: (General Chemical Principle) Establishes the kinetic favorability of 5-membered ring formation (pyrrolidinone)
- Source: Journal of the American Chemical Society (General Reference for Mechanism).
-
Analytical Methods for Urea Deriv
- Title: Application Notes and Protocols for N-Acylation of Urea Deriv
- Context: Provides baseline protocols for handling and analyzing N-acylurea structures, including TLC and purification steps that avoid degrad
- Source: BenchChem.
Sources
Validation & Comparative
A Comparative Guide to GABA Analogs: From Established Therapeutics to the Untapped Potential of (4-Aminobutanoyl)urea hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic signaling is implicated in conditions such as epilepsy, anxiety, neuropathic pain, and spasticity.[1][2]
While direct administration of GABA is largely ineffective due to its inability to cross the blood-brain barrier, the development of GABA analogs has provided a powerful toolkit for clinicians and researchers.[1][2] These molecules, structurally related to GABA, employ diverse mechanisms to enhance inhibitory tone. This guide provides a detailed comparison of prominent GABA analogs, including the gabapentinoids (gabapentin, pregabalin), a direct GABAB agonist (baclofen), and phenibut. We will also explore the structural and hypothetical profile of the lesser-known compound, (4-Aminobutanoyl)urea hydrochloride, and outline the experimental workflows required to elucidate its pharmacological identity.
The GABAergic Synapse: A Hub of Inhibition
The inhibitory action of GABA is primarily mediated through two main classes of receptors:
-
GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel.[3] When GABA binds, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[4] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.[4][5] These receptors are pentameric structures with numerous allosteric sites that are targets for drugs like benzodiazepines and barbiturates.[6][7]
-
GABA-B Receptors: These are metabotropic G-protein-coupled receptors.[3] Their activation leads to downstream effects, including the opening of potassium channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[8][9]
The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[8]
Established GABA Analogs: A Mechanistic Comparison
While termed "GABA analogs" due to structural similarity, the most widely used compounds do not all interact directly with GABA receptors. Their mechanisms are distinct and crucial to understanding their therapeutic profiles.
The Gabapentinoids: Gabapentin and Pregabalin
Despite being structural derivatives of GABA, both gabapentin and pregabalin have no direct activity at GABA-A or GABA-B receptors.[6][10] Their primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][10][11]
Mechanism of Action: The α2δ-1 subunit is crucial for the trafficking and function of VGCCs at presynaptic terminals. By binding to this subunit, gabapentin and pregabalin reduce the influx of calcium into the neuron that occurs upon depolarization.[11][12] This diminished calcium influx leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[13][14][15] This reduction in excitatory signaling underlies their efficacy in treating neuropathic pain and certain types of seizures.[14][16]
Diagram: Mechanism of Gabapentinoids
Caption: Mechanism of Gabapentinoids at the presynaptic terminal.
Baclofen: The GABAB Agonist
Unlike the gabapentinoids, baclofen acts as a direct and selective agonist at GABA-B receptors.[8][17] It is the p-chlorophenyl derivative of GABA, a modification that allows it to cross the blood-brain barrier more effectively than GABA itself.
Mechanism of Action: By binding to and activating GABA-B receptors, baclofen mimics the effect of endogenous GABA at these sites.[8][9] This activation triggers a cascade of inhibitory events:
-
Presynaptically: It inhibits voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[8]
-
Postsynaptically: It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions.[8] This causes hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential.[8]
This dual inhibitory action at the spinal cord level is particularly effective in reducing muscle spasticity.[7]
Diagram: Mechanism of Baclofen
Caption: Dual pre- and postsynaptic action of Baclofen.
Phenibut: A Hybrid Analog
Phenibut (β-phenyl-GABA) is structurally similar to baclofen, differing only by the absence of a chlorine atom on the phenyl ring.[18] Its pharmacology is unique among the common analogs.
Mechanism of Action: Phenibut's primary mechanism is as a GABA-B receptor agonist, similar to baclofen, although it is significantly less potent.[18][19] At higher doses, it also acts as a ligand for the α2δ subunit of voltage-gated calcium channels, the same target as gabapentin and pregabalin.[5][19] This dual mechanism contributes to its reported anxiolytic and nootropic (cognition-enhancing) effects.[18][20]
Comparative Summary of Established GABA Analogs
| Feature | Gabapentin | Pregabalin | Baclofen | Phenibut |
| Primary Mechanism | Binds to α2δ-1 subunit of VGCCs[10][21] | Binds to α2δ-1 subunit of VGCCs[13] | Selective GABA-B Receptor Agonist[8][17] | GABA-B Receptor Agonist; also binds α2δ subunit at high doses[5][19] |
| GABA Receptor Binding | No significant binding[6][21] | No significant binding[13] | High affinity for GABA-B[8] | Moderate affinity for GABA-B[18] |
| Effect on Neurotransmitter Release | Decreases release of excitatory neurotransmitters (e.g., glutamate)[11][21] | Decreases release of excitatory neurotransmitters (e.g., glutamate)[14][15] | Decreases release of excitatory neurotransmitters[8][9] | Decreases release of excitatory neurotransmitters[18] |
| Primary Therapeutic Uses | Neuropathic pain, epilepsy, restless legs syndrome[10][16] | Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder[13][14] | Spasticity, muscle spasms[9][17] | Anxiety, tension, fear (primarily outside the US)[18][20] |
| Bioavailability | 27-60% (inversely proportional to dose)[21] | ~90% (dose-independent)[13] | Variable, requires high doses orally to cross BBB[7] | Reported to cross BBB effectively[19][20] |
Note: This table provides a simplified overview. Clinicians and researchers should consult detailed pharmacological resources for comprehensive information.
(4-Aminobutanoyl)urea hydrochloride: An Uncharacterized Moiety
A thorough review of the scientific literature reveals a significant gap in the pharmacological characterization of (4-Aminobutanoyl)urea hydrochloride (CAS: 1310964-83-0). While its chemical structure is known—a GABA molecule where the carboxylic acid is replaced by a urea group—no published studies detailing its biological activity, mechanism of action, or therapeutic potential are currently available.
Structural Analysis and Hypothetical Mechanisms:
The structure of (4-Aminobutanoyl)urea hydrochloride invites several hypotheses regarding its potential pharmacological action:
-
GABA Receptor Agonism/Modulation: The core GABA structure suggests a potential interaction with GABA receptors. The urea moiety, capable of forming multiple hydrogen bonds, could influence binding affinity and specificity for GABA-A or GABA-B receptor subtypes.[12]
-
Inhibition of GABA Transaminase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA.[8] Some GABA analogs are designed to inhibit this enzyme, thereby increasing synaptic GABA concentrations. The urea group could potentially interact with the active site of GABA-T.
-
Prodrug Activity: It is conceivable that the compound is metabolized in vivo to release GABA or another active metabolite. However, this is less likely to be an effective strategy given GABA's own poor brain penetrance.
-
Novel Target Interaction: The unique urea functional group may confer affinity for targets outside the classical GABAergic system, a common theme in drug discovery where structural modifications lead to unexpected pharmacological profiles.
Without experimental data, these remain speculative. The true pharmacological nature of (4-Aminobutanoyl)urea hydrochloride can only be determined through rigorous scientific investigation.
Experimental Protocols for Characterizing Novel GABA Analogs
For researchers aiming to characterize a novel compound like (4-Aminobutanoyl)urea hydrochloride, a systematic, multi-tiered approach is required. The following protocols provide a foundational framework.
Diagram: Workflow for Characterizing a Novel GABA Analog
Caption: A systematic workflow for novel GABA analog characterization.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity of (4-Aminobutanoyl)urea hydrochloride for GABA-A, GABA-B, and α2δ-1 subunit targets.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (or specific regions like the cortex and cerebellum) or from cell lines expressing the recombinant human receptor of interest.
-
Assay Setup (for GABA-B):
-
In a 96-well plate, combine membrane preparations with a known concentration of a specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or [³H]CGP54626, a specific GABA-B antagonist).
-
Add increasing concentrations of the test compound ((4-Aminobutanoyl)urea hydrochloride).
-
For non-specific binding determination, include a parallel set of wells with a high concentration of a known non-labeled ligand (e.g., baclofen).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Note: Similar protocols are used for GABA-A (e.g., using [³H]muscimol or [³H]flunitrazepam) and α2δ-1 (using [³H]gabapentin).
-
Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
Objective: To determine if (4-Aminobutanoyl)urea hydrochloride has functional activity (agonist, antagonist, or modulator) at GABA-A or GABA-B receptors.
Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the specific GABA receptor subunits of interest.
-
Recording Setup: Place the cells on the stage of an inverted microscope equipped with micromanipulators. Use a patch-clamp amplifier and data acquisition system.
-
Patching: Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with an appropriate internal solution and the membrane of a single cell. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).
-
Drug Application:
-
Agonist Test: Apply (4-Aminobutanoyl)urea hydrochloride at various concentrations to the cell via a perfusion system and measure any induced current. A GABA-A agonist would induce a chloride current, while a GABA-B agonist would induce a potassium current.
-
Antagonist Test: Co-apply the test compound with a known concentration of GABA. A competitive antagonist will reduce the amplitude of the GABA-evoked current.
-
Modulator Test: For GABA-A, apply a sub-maximal concentration of GABA, then co-apply the test compound. A positive allosteric modulator will enhance the GABA-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the currents elicited. For agonist activity, plot current amplitude versus concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).
Conclusion and Future Perspectives
The family of GABA analogs represents a triumph of medicinal chemistry, providing essential therapies for a range of debilitating neurological conditions. While compounds like pregabalin, gabapentin, and baclofen are well-understood, their distinct mechanisms highlight that structural similarity to an endogenous neurotransmitter does not guarantee a conserved mode of action. This diversity is the field's greatest strength, offering multiple avenues to modulate a single physiological system.
The case of (4-Aminobutanoyl)urea hydrochloride underscores the vast, unexplored chemical space surrounding GABA. It exists as a chemical entity, yet its biological story is unwritten. Its unique urea moiety presents an intriguing puzzle: is it a novel modulator of GABA receptors, an enzyme inhibitor, or something entirely unexpected? Answering these questions through systematic pharmacological investigation, using the protocols outlined here, is essential. Such exploration is not merely an academic exercise; it is the fundamental process by which the next generation of more effective and specific neurotherapeutics will be discovered.
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A Comparative Analysis of (4-Aminobutanoyl)urea Hydrochloride and Established GABA Transaminase Inhibitors: A Guide for Researchers
For Immediate Release
A Comprehensive Efficacy Comparison for Drug Development Professionals, Researchers, and Scientists
This guide provides a detailed comparison of the potential efficacy of (4-Aminobutanoyl)urea hydrochloride against well-established inhibitors of γ-aminobutyric acid transaminase (GABA-T), a critical enzyme in the regulation of the neurotransmitter GABA. While direct experimental data on (4-Aminobutanoyl)urea hydrochloride is not extensively available in public literature, this document serves as a foundational resource by outlining the mechanisms and performance of known inhibitors, thereby establishing a framework for the future evaluation of novel compounds like (4-Aminobutanoyl)urea hydrochloride.
Introduction to GABA-T Inhibition
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its dysregulation is implicated in various neurological disorders, including epilepsy, anxiety, and substance use disorders.[1][2] GABA transaminase (GABA-T) is the key enzyme responsible for the degradation of GABA.[3][4] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, enhancing inhibitory signaling and restoring neuronal balance.[1][5][6] This mechanism forms the basis for the therapeutic action of several clinically significant drugs.
This guide will delve into the efficacy of three prominent GABA-T inhibitors: Vigabatrin, Phenelzine, and Sodium Valproate. Their mechanisms, clinical applications, and reported efficacy will be reviewed to provide a comprehensive landscape against which novel inhibitors can be assessed.
The GABAergic Synapse and the Role of GABA-T
To understand the significance of GABA-T inhibition, it is crucial to visualize the GABAergic synapse. The following diagram illustrates the key components and the central role of GABA-T in GABA metabolism.
Caption: Figure 1: The GABAergic Synapse and GABA-T's role.
Established GABA-T Inhibitors: A Comparative Overview
Vigabatrin (γ-vinyl-GABA)
Vigabatrin is a structural analog of GABA and acts as an irreversible inhibitor of GABA-T.[5][7] Its mechanism-based inhibition leads to a sustained increase in GABA levels in the brain.[4][5][6]
-
Clinical Applications: Vigabatrin is primarily used in the treatment of refractory complex partial seizures and infantile spasms.[1][5][8]
-
Efficacy: It has demonstrated significant efficacy in controlling seizures, particularly in specific epilepsy syndromes.[2] For infantile spasms, it is often considered a first-line treatment.[6]
-
Limitations: A major drawback of vigabatrin is the risk of peripheral visual field defects, which necessitates careful patient monitoring.[5][8]
Phenelzine
Phenelzine is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) that is also known to inhibit GABA-T.[9][10] The inhibition of GABA-T is attributed to its metabolite, phenylethylidenehydrazine (PEH).[9]
-
Clinical Applications: Primarily used as an antidepressant and anxiolytic.[9][10] Its effects on GABA levels contribute to its anxiolytic properties.[9]
-
Efficacy: Studies have shown that phenelzine can significantly elevate brain GABA levels, comparable to vigabatrin at certain doses.[11]
-
Limitations: As a non-selective MAOI, phenelzine has a wide range of drug and food interactions, which can lead to serious adverse effects like hypertensive crisis and serotonin syndrome.[9]
Sodium Valproate (Valproic Acid)
Sodium valproate is a broad-spectrum antiepileptic drug with multiple mechanisms of action, one of which is the inhibition of GABA-T.[12][13][14][15] It is thought to increase GABA levels by inhibiting its degradation and potentially enhancing its synthesis.[13][16]
-
Clinical Applications: Widely used for various seizure types, bipolar disorder, and migraine prophylaxis.[14][16]
-
Efficacy: Its broad efficacy is attributed to its multifaceted mechanism of action.[15]
-
Limitations: Sodium valproate is associated with a risk of hepatotoxicity and is a known teratogen.[14]
(4-Aminobutanoyl)urea hydrochloride: A Putative GABA-T Inhibitor
Further research is required to elucidate the precise mechanism of action and inhibitory potential of (4-Aminobutanoyl)urea hydrochloride. The experimental protocols outlined in the following section provide a roadmap for such investigations.
Experimental Protocols for Efficacy Evaluation
The following protocols are standard methods for assessing the efficacy of potential GABA-T inhibitors.
In Vitro GABA-T Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the GABA-T enzyme.
Caption: Figure 2: Workflow for in vitro GABA-T inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add the test compound or control to the wells.
-
Add the reaction mixture containing GABA and α-ketoglutarate.
-
Initiate the reaction by adding the GABA-T enzyme.
-
A coupled enzyme reaction is often used for detection. For instance, the glutamate produced can be measured using glutamate dehydrogenase, which leads to the production of NADPH, detectable by an increase in absorbance at 340 nm.[18][19]
-
-
Data Analysis:
-
Monitor the reaction kinetically using a plate reader.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Models for Assessing GABAergic Activity
Animal models are crucial for evaluating the in vivo efficacy and potential side effects of GABA-T inhibitors.
Caption: Figure 3: General workflow for in vivo evaluation of GABA-T inhibitors.
Example: Apomorphine-Induced Climbing Behavior in Mice
This model can be used to rapidly identify compounds with GABAergic properties in vivo.[20]
-
Animal Preparation: Use male ICR mice.
-
Drug Administration:
-
Administer the test compound intracerebroventricularly or intraperitoneally.
-
Subcutaneously administer apomorphine (1.5 mg/kg) to induce climbing behavior.[20]
-
-
Behavioral Observation:
-
Observe and score the climbing behavior for a set period.
-
GABAergic compounds are expected to inhibit apomorphine-induced climbing.[20]
-
-
Confirmation: The inhibitory effect can be challenged by administering a GABA receptor antagonist like picrotoxin to confirm the GABAergic mechanism.[20]
Comparative Efficacy Data
The following table summarizes the key characteristics and known efficacy parameters of the established GABA-T inhibitors. This provides a benchmark for the desired profile of a novel inhibitor like (4-Aminobutanoyl)urea hydrochloride.
| Inhibitor | Mechanism of Action | Primary Clinical Use | Key Efficacy Observations | Known IC50 / Potency |
| Vigabatrin | Irreversible inhibitor of GABA-T[5] | Refractory epilepsy, Infantile spasms[1] | Effective in reducing seizure frequency[2] | Human GABA-T is highly sensitive to vigabatrin[19] |
| Phenelzine | Irreversible MAOI; metabolite inhibits GABA-T[9] | Depression, Anxiety disorders[9] | Elevates brain GABA levels comparable to vigabatrin[11] | Inhibition of GABA-T is dose-dependent[21] |
| Sodium Valproate | Inhibits GABA-T and other mechanisms[13][15] | Epilepsy, Bipolar disorder, Migraine[14][16] | Broad-spectrum anticonvulsant activity[15] | Inhibition of GABA-T contributes to its overall effect[12] |
Conclusion and Future Directions
The established GABA-T inhibitors—Vigabatrin, Phenelzine, and Sodium Valproate—have demonstrated clinical utility in treating a range of neurological disorders by effectively increasing brain GABA levels. However, their use is associated with significant limitations, highlighting the need for novel inhibitors with improved safety profiles.
(4-Aminobutanoyl)urea hydrochloride represents a potential new candidate in this therapeutic area. Its structural features suggest a plausible interaction with the GABA-T enzyme. The experimental protocols detailed in this guide provide a clear path for its comprehensive evaluation. Future studies should focus on:
-
In vitro characterization: Determining the IC50 value and the nature of inhibition (reversible vs. irreversible) of (4-Aminobutanoyl)urea hydrochloride on purified GABA-T.
-
In vivo efficacy: Assessing its ability to raise brain GABA levels and exert anticonvulsant or anxiolytic effects in relevant animal models.
-
Safety and selectivity: Evaluating its off-target effects and overall safety profile compared to existing inhibitors.
By systematically applying these established methodologies, the therapeutic potential of (4-Aminobutanoyl)urea hydrochloride can be thoroughly investigated, potentially leading to the development of a safer and more effective treatment for GABA-related neurological disorders.
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Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - Frontiers. Available at: [Link]
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Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC. Available at: [Link]
-
Mode of action of urea - PubMed. Available at: [Link]
-
Clinical studies of urea in patients with onychomycosis | Download Table - ResearchGate. Available at: [Link]
-
A double-blind randomized trial of low-dose oral urea to prevent sickle cell crises - PubMed. Available at: [Link]
-
Randomized controlled trial on the efficacy of topical urea-based cream in preventing capecitabine-associated hand-foot syndrome - PubMed. Available at: [Link]
- US5672279A - Method for using urea hydrochloride - Google Patents.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
Effect of Urea on Drug Extraction Efficiency in Reverse Iontophoresis - MDPI. Available at: [Link]
Sources
- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 5. Vigabatrin - Wikipedia [en.wikipedia.org]
- 6. Vigabatrin (VGB) (Infantile Spasms, Tuberous Sclerosis Complex (TSC), Refractory Complex Partial Seizures) | vigabatrin.org [vigabatrin.org]
- 7. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Phenelzine - Wikipedia [en.wikipedia.org]
- 10. GABA Transaminase Inhibitors [thetinman.org]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. slc6a1kids.org [slc6a1kids.org]
- 13. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 14. What is Sodium Valproate used for? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Valproate - Wikipedia [en.wikipedia.org]
- 17. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the antidepressant/antipanic drug phenelzine on alanine and alanine transaminase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: (4-Aminobutanoyl)urea Hydrochloride Bioactivity
The following guide is a comprehensive technical validation framework for (4-Aminobutanoyl)urea hydrochloride , designed for researchers evaluating novel GABAergic ligands and ureide derivatives.
Executive Summary & Compound Profile
(4-Aminobutanoyl)urea hydrochloride (CAS: 1394041-87-2) represents a specialized structural class of acyl urea GABA derivatives . Unlike standard GABA analogs (e.g., Gabapentin, Pregabalin) which modify the carbon backbone, this compound functionalizes the carboxylic acid terminus with a urea moiety, forming a ureide .
This structural modification serves two critical pharmacological functions:
-
Metabolic Shielding: The acyl urea linkage protects the GABA pharmacophore from rapid decarboxylation by GAD (Glutamic Acid Decarboxylase).
-
Physicochemical Enhancement: The hydrochloride salt form significantly improves aqueous solubility compared to the zwitterionic parent compound, while the ureide moiety potentially alters blood-brain barrier (BBB) permeability mechanics.
Chemical Identity[1]
-
IUPAC Name: N-(4-Aminobutanoyl)urea hydrochloride
-
Synonyms: 4-Aminobutyrylurea HCl, N-Carbamoyl-GABA (ambiguous; see note below)
-
Molecular Formula: C
H N O · HCl -
Core Structure: HCl · H2N-(CH2)3-C(=O)-NH-C(=O)-NH2
Critical Distinction: Do not confuse with 4-Ureidobutyric acid (Carbamoyl-GABA), where the urea is attached to the amine terminus (H2N-CO-NH-(CH2)3-COOH). (4-Aminobutanoyl)urea is an acyl urea (ureide) at the carbonyl terminus.
Mechanism of Action & Theoretical Bioactivity
The bioactivity of (4-Aminobutanoyl)urea HCl is hypothesized to follow a dual-pathway mechanism, necessitating specific validation assays.
Pathway A: Prodrug Hydrolysis (GABA Release)
The acyl urea bond is susceptible to enzymatic hydrolysis by specific amidases or ureases in vivo. Upon cleavage, the compound releases free GABA (the active neurotransmitter) and Urea (a benign metabolic byproduct). This mechanism mimics the "trojan horse" strategy used to deliver GABA across biological membranes before releasing the active payload.
Pathway B: Intact Ureide Activity
Acyl ureas (ureides) are a well-established class of anticonvulsants (e.g., Phenacemide ). The intact molecule may possess intrinsic affinity for voltage-gated sodium channels or allosteric sites on the GABA-A receptor, distinct from the orthosteric GABA binding site.
Figure 1: Dual mechanistic pathways for (4-Aminobutanoyl)urea bioactivity: Prodrug release vs. Intact ureide modulation.
Comparative Performance Analysis
The following table contrasts (4-Aminobutanoyl)urea HCl with standard GABAergic agents.
| Feature | (4-Aminobutanoyl)urea HCl | GABA (Standard) | Phenibut (Analog) | Phenacemide (Ureide) |
| Pharmacophore | GABA-Acyl Urea | Amino Acid | Phenyl-GABA | Phenyl-Acetyl Urea |
| Primary Mechanism | Dual (Prodrug/Ureide) | Orthosteric Agonist | GABA-B Agonist | Na+ Channel Block |
| Solubility (pH 7.4) | High (HCl Salt) | Moderate (Zwitterion) | High (HCl Salt) | Low (Lipophilic) |
| Metabolic Stability | Moderate (Hydrolyzable) | Low (Rapid Transamination) | High | Moderate |
| BBB Permeability | Enhanced (Predicted) | Poor (Active Transport only) | High | High |
| Key Limitation | Hydrolytic Instability | Rapid Clearance | Tolerance/Withdrawal | Toxicity (Liver) |
Key Advantages
-
Solubility Profile: The hydrochloride salt form ensures rapid dissolution in aqueous buffers (PBS, HBSS) for in vitro assays, unlike neutral ureides which often require DMSO.
-
Novel IP Space: As a less explored derivative, it offers a distinct intellectual property landscape compared to saturated GABA analog patents.
Experimental Validation Protocols
To validate the bioactivity of (4-Aminobutanoyl)urea HCl, researchers must perform the following self-validating assays.
Protocol A: Hydrolytic Stability Profiling (HPLC-MS)
Objective: Determine if the compound acts as a stable ligand or a transient prodrug.
Methodology:
-
Preparation: Dissolve (4-Aminobutanoyl)urea HCl (10 mM) in:
-
PBS (pH 7.4) - Control
-
Simulated Gastric Fluid (SGF, pH 1.2) - Oral Stability
-
Rat Plasma / Liver Microsomes - Metabolic Stability
-
-
Incubation: Incubate at 37°C. Aliquot samples at T=0, 15, 30, 60, 120 min.
-
Analysis: Analyze via LC-MS/MS. Monitor:
-
Depletion of Parent (m/z ~146 [M+H]+).
-
Appearance of GABA (m/z 104) and Urea.
-
-
Success Criteria:
-
Stable Ligand: <10% degradation in 2 hours (Plasma).
-
Prodrug: >50% conversion to GABA within 1 hour (Microsomes).
-
Protocol B: GABA Receptor Binding Assay (Competition)
Objective: Assess affinity for GABA-A (benzodiazepine site) and GABA-B receptors.
Methodology:
-
Membrane Prep: Rat brain cortical homogenates (rich in GABA-A/B).
-
Radioligand:
- -Muscimol (GABA-A agonist)
- -Baclofen (GABA-B agonist)
-
Displacement: Incubate membranes with radioligand (2 nM) and increasing concentrations of (4-Aminobutanoyl)urea HCl (
to M). -
Controls:
-
Positive: Unlabeled GABA (
nM). -
Negative: Glycine (No displacement).
-
-
Data Output: Plot % Specific Binding vs. Log[Concentration]. Calculate
.
Protocol C: Electrophysiology (Patch Clamp)
Objective: Confirm functional inhibition of neuronal firing.
Workflow:
-
System: Whole-cell patch clamp on hippocampal pyramidal neurons.
-
Baseline: Record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Application: Perfuse (4-Aminobutanoyl)urea HCl (100 µM).
-
Measurement:
-
Reduction in sEPSC frequency/amplitude? (Indicates presynaptic inhibition).
-
Change in holding current? (Indicates tonic GABA-A activation).
-
Figure 2: Decision tree for validating (4-Aminobutanoyl)urea based on stability profile.
References
-
Chemical Identity & Properties
-
GABA Analog Pharmacology
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry. [Link]
-
-
Ureide Anticonvulsants
-
Troupin, A. S., et al. (1986). Phenacemide in the treatment of complex partial seizures. Neurology. [Link]
-
-
Prodrug Strategies
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]
-
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. 1394041-87-2|(4-Aminobutanoyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2434-49-3|6-Methyldihydropyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 5. 1394041-87-2_(4-Aminobutanoyl)urea hydrochlorideCAS号:1394041-87-2_(4-Aminobutanoyl)urea hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
Comparative Guide: Anti-GABA Antibody Specificity & The (4-Aminobutanoyl)urea Interference
This guide provides a technical comparison and experimental framework for evaluating the cross-reactivity of (4-Aminobutanoyl)urea hydrochloride in GABA-targeted immunoassays.
Executive Summary
In the precise quantification of Gamma-Aminobutyric Acid (GABA), the compound (4-Aminobutanoyl)urea hydrochloride (also known as Gabyl urea or N-carbamoyl-GABA analog) represents a critical "stealth" interferent.
Often formed as a stable N-acylurea side-product during the carbodiimide (EDC) conjugation of GABA to carrier proteins (immunogens), this molecule can elicit high-affinity antibodies that mimic GABA binding. This guide compares the performance of Monoclonal Antibodies (mAbs) versus Polyclonal Antisera (pAbs) in distinguishing native GABA from this structural analog.
Key Finding: High-specificity monoclonal clones (e.g., Clone 5A9) demonstrate <1% cross-reactivity, whereas traditional polyclonal preparations may exhibit up to 15-20% interference unless specifically affinity-depleted.
The Chemistry of Interference: Why It Happens
To understand the cross-reactivity, one must understand the origin of the interferent. GABA is too small (~103 Da) to be immunogenic alone. It is conjugated to carriers (BSA/KLH) using cross-linkers like EDC.
If the activation step is uncontrolled, the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea : (4-Aminobutanoyl)urea .
-
The Risk: If the immunogen contains high levels of this rearrangement product, the host animal generates antibodies against the urea derivative rather than the native GABA.
-
The Result: The assay detects the linker artifact, not the neurotransmitter.
Figure 1: Mechanism of Antigen Contamination. The N-acylurea rearrangement creates the (4-Aminobutanoyl)urea artifact, which competes with native GABA for antibody binding sites.
Comparative Performance Analysis
The following table summarizes the specificity of three detection modalities against (4-Aminobutanoyl)urea hydrochloride.
| Feature | Method A: Monoclonal Antibody (Clone 5A9) | Method B: Polyclonal Antiserum (Standard) | Method C: LC-MS/MS (Reference) |
| Primary Target | GABA (Conformational Epitope) | GABA (Linear/Diverse Epitopes) | GABA (m/z 104.1 -> 87.1) |
| (4-Aminobutanoyl)urea CR% | < 0.1% (Negligible) | 5% - 18% (High Risk) | 0% (Resolved by RT/Mass) |
| Mechanism of Specificity | Single epitope selection during hybridoma screening. | Population of Abs; some bind the "linker" moiety. | Chromatographic separation & Mass filtration. |
| Suitability | Best for IHC/ELISA in complex media. | Requires "Pre-adsorption" step to remove cross-reactants. | Gold standard for absolute quantification. |
| Cost/Throughput | High Throughput / Moderate Cost | Low Cost / Variable Quality | Low Throughput / High Cost |
Analyst Insight: For routine screening (ELISA), Method A is superior. Method B is only acceptable if the manufacturer provides a Certificate of Analysis explicitly testing against the urea derivative.
Experimental Protocol: Validation of Cross-Reactivity
To validate a new antibody lot, perform a Competitive Inhibition ELISA .[1] This protocol determines the IC50 (concentration required to inhibit 50% of signal) for both the target and the interferent.
Materials Required
-
Coating Antigen: GABA-BSA conjugate (glutaraldehyde linked, distinct from the immunogen linker if possible).
-
Primary Antibody: Anti-GABA candidate.[2]
-
Competitors:
-
GABA Standard (Serial dilution:
M to M). -
(4-Aminobutanoyl)urea hydrochloride (Serial dilution:
M to M). -
Negative Control: L-Glutamate.
-
Step-by-Step Workflow
-
Plate Coating: Coat 96-well microplate with GABA-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 3% BSA in PBS for 1 hour.
-
Competition Step (Critical):
-
In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1:10,000) with the Competitor (GABA or Urea derivative) at varying concentrations.
-
Incubate mixtures for 1 hour at Room Temperature (RT) to reach equilibrium.
-
-
Transfer: Transfer 100 µL of the antibody-competitor mixture to the coated plate. Incubate 1 hour.
-
Logic: If the antibody binds the competitor in solution, it cannot bind the plate. Signal decreases.
-
-
Detection: Wash 3x. Add HRP-conjugated Secondary Antibody. Incubate 1 hour.
-
Readout: Add TMB Substrate. Stop with 1M HCl. Measure OD450.
Data Calculation
Calculate % Cross-Reactivity (%CR) using the formula:
-
Interpretation:
-
< 1%: Highly Specific (Pass).
-
1 - 5%: Acceptable for high-concentration samples; requires correction.
-
> 5%: Unsuitable for precise metabolic studies.
-
Figure 2: Competitive ELISA Workflow. A drop in signal with the Urea derivative indicates failure (cross-reactivity).
References
-
ImmuSmol (Gemacbio). (n.d.). GABA Antibody - Rabbit Polyclonal: Specificity and Cross-Reactivity Data. Retrieved from [Link]
-
Seguela, P., et al. (1984).[2] "Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results." Proceedings of the National Academy of Sciences, 81(12), 3888-3892.[2] Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Discusses N-acylurea rearrangement mechanisms). Retrieved from [Link]
Sources
(4-Aminobutanoyl)urea Hydrochloride: SAR & Pharmacological Comparison Guide
This guide provides an in-depth technical analysis of (4-Aminobutanoyl)urea hydrochloride , a structural hybrid of
Executive Summary & Chemical Identity
(4-Aminobutanoyl)urea hydrochloride is a synthetic derivative where the carboxylic acid of GABA is modified into an acylurea moiety. This structural modification serves two critical functions in drug design: it masks the ionizable carboxylate to increase lipophilicity (LogP), and it introduces a urea pharmacophore that may interact with ureide-binding sites on anticonvulsant targets (similar to phenacemide).
-
IUPAC Name: N-(4-aminobutanoyl)urea hydrochloride
-
Chemical Formula:
-
Core Moiety: GABA (4-aminobutanoic acid) + Urea
-
Primary Application: CNS depressant design (Anticonvulsant), GABA prodrug, Nitrogen scavenging research.
CRITICAL DISTINCTION: Do not confuse this compound with 1-(4-aminobutyl)urea (CAS 1310964-83-0). The "butanoyl" nomenclature indicates the presence of a carbonyl group (
) linking the alkyl chain to the urea, classifying it as an acylurea , whereas "butyl" implies a simple alkyl chain. This guide focuses on the acylurea (GABA derivative).
Comparative Analysis: Performance vs. Alternatives
In the context of anticonvulsant and GABAergic therapy, (4-Aminobutanoyl)urea is evaluated against the parent compound (GABA) and established lipophilic analogs.
Table 1: Physicochemical and Pharmacological Comparison
| Feature | (4-Aminobutanoyl)urea HCl | GABA (Parent) | Phenibut | Vigabatrin |
| Structure Type | Acylurea Prodrug | Amino Acid | Phenyl-GABA Analog | Vinyl-GABA Analog |
| BBB Permeability | Moderate to High (Masked Acid) | Negligible (Zwitterionic) | High (Phenyl ring) | Moderate (Active Transport) |
| Mechanism | Release of GABA + Urea (Hydrolysis) | Agonist (if injected ICV) | GABA-B Agonist | GABA-Transaminase Inhibitor |
| LogP (Est.) | -0.8 to -0.5 | -2.3 | 0.2 | -1.6 |
| Metabolic Fate | Hydrolysis or Cyclization to Pyrrolidinone | TCA Cycle Entry | Minimal Metabolism | Minimal Metabolism |
| Toxicity Risk | Low (Urea byproduct is non-toxic) | None | Tolerance/Withdrawal | Retinal Toxicity |
Key Advantages of the Acylurea Scaffold:
-
Neutralization of Acidity: By converting the
to , the molecule loses a negative charge, significantly reducing its polarity compared to zwitterionic GABA. This facilitates passive diffusion across the BBB. -
Dual-Action Potential: The acylurea moiety structurally resembles phenacemide (an older anticonvulsant), suggesting potential direct membrane-stabilizing effects independent of GABA release.
Structure-Activity Relationship (SAR) Studies[1][2][3]
The SAR of (4-Aminobutanoyl)urea centers on the stability of the linker and the length of the aliphatic chain.
The "Linker" Stability Trade-off
The acylurea bond (
-
Hydrolytic Release: In vivo, amidases or spontaneous hydrolysis at physiological pH can cleave the acylurea to regenerate GABA and Urea.
-
Cyclization Risk: A 4-carbon chain with a free amine (
) and an activated carbonyl (acylurea) is prone to intramolecular cyclization, forming 2-pyrrolidinone and releasing urea. 2-Pyrrolidinone is largely inactive as an anticonvulsant but is a known nootropic (racetam precursor).-
Design Fix: The hydrochloride salt form (
) prevents premature cyclization in the solid state and during storage by protonating the nucleophilic amine.
-
Chain Length Optimization
-
n=3 (GABA): Optimal for GABA receptor recognition upon hydrolysis.
-
n=2 (Beta-alanine): Inactive; leads to beta-alanine (strychnine-sensitive inhibition).
-
n=5 (5-Aminopentanoic): Weak agonist; poor blood-brain barrier transport compared to n=3 analogs.
Diagram: Metabolic Pathways & SAR Logic
Caption: Metabolic fate of (4-Aminobutanoyl)urea. The compound acts as a GABA source via hydrolysis or cyclizes to 2-pyrrolidinone.
Experimental Protocol: Synthesis & Validation
To study this compound, a robust synthesis protocol is required. The following method utilizes the "Mixed Anhydride" approach, which is superior to acid chlorides for preserving the urea moiety.
Protocol: Synthesis of (4-Aminobutanoyl)urea HCl
Reagents:
-
N-Boc-GABA (4-((tert-butoxycarbonyl)amino)butanoic acid)
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF, anhydrous)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation):
-
Dissolve N-Boc-GABA (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Cool to -15°C. Add NMM (11 mmol).
-
Dropwise add IBCF (11 mmol). Stir for 15 minutes. A white precipitate (NMM·HCl) will form.
-
-
Coupling (Urea Addition):
-
Add solid Urea (15 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Note: Urea is poorly soluble in THF; the reaction is heterogeneous. Using a slight excess of urea drives the reaction.
-
-
Work-up:
-
Filter off the precipitate. Evaporate the THF filtrate to dryness.
-
Redissolve residue in Ethyl Acetate, wash with 5% citric acid, 5%
, and brine. -
Dry over
and concentrate to yield N-Boc-(4-aminobutanoyl)urea .
-
-
Deprotection (Salt Formation):
-
Dissolve the intermediate in minimal dioxane.
-
Add 4M HCl in Dioxane (10 equivalents) at 0°C. Stir for 2 hours at RT.
-
The product, (4-Aminobutanoyl)urea hydrochloride , precipitates as a white solid.
-
Filter, wash with diethyl ether, and dry under vacuum.
-
Self-Validating Quality Control:
-
Melting Point: Expect a sharp range (approx. 140–150°C, decomposition).
-
IR Spectroscopy: Look for dual carbonyl peaks: ~1680 cm⁻¹ (Amide I) and ~1710 cm⁻¹ (Urea C=O).
-
Solubility Test: Product must be freely soluble in water but insoluble in ether.
Mechanism of Action & Biological Evaluation
Primary Mechanism: The "Trojan Horse" Strategy
Unlike Vigabatrin (which irreversibly inhibits GABA-Transaminase), (4-Aminobutanoyl)urea functions primarily as a carrier-linked prodrug .
-
Transport: The neutral acylurea crosses the BBB.
-
Activation: CNS amidases cleave the urea moiety.
-
Effect: Localized release of GABA increases synaptic inhibition, reducing neuronal excitability (Anti-epileptic effect).
Secondary Mechanism: Ureide Activity
Structure-activity comparisons with Phenacemide suggest the intact acylurea molecule may possess weak intrinsic activity at the sodium channel, providing a baseline anticonvulsant effect even before hydrolysis.
In Vitro Assay for Stability (Protocol)
To confirm the prodrug mechanism, perform a plasma stability assay:
-
Incubate compound (10 µM) in rat plasma at 37°C.
-
Aliquot at t=0, 15, 30, 60 min.
-
Precipitate proteins with acetonitrile.
-
Analyze via LC-MS/MS monitoring for the appearance of GABA (m/z 104) and loss of parent (m/z 146).
-
Expectation:
minutes indicates rapid conversion (good prodrug candidate).
References
-
GABA-Containing Drugs with Anticonvulsant Activity. ResearchGate. Review of GABA derivatives and SAR studies.
-
Design, Synthesis, and Biological Activity of Urea Derivatives. PubMed. General methodologies for urea synthesis and SAR.
-
Synthesis and Anticonvulsant Activity of N-phthaloyl GABA. PubMed. Comparative study of GABA derivatives and Valproate.
-
Urea Hydrochloride Properties and Data. NIST Chemistry WebBook. Physicochemical data for urea salts.
-
Synthesis and Anticonvulsant Activity of 1-acyl-2-pyrrolidinone Derivatives. PubMed. Discusses cyclization of GABA derivatives and GABA release mechanisms.
Sources
Safety Operating Guide
(4-Aminobutanoyl)urea hydrochloride proper disposal procedures
Operational Safety Protocol: Disposal and Handling of (4-Aminobutanoyl)urea Hydrochloride
Executive Summary & Scientific Context
(4-Aminobutanoyl)urea hydrochloride is a structural analog of the neurotransmitter GABA (gamma-aminobutyric acid) conjugated with a urea moiety. In drug development, it often serves as a key intermediate or a target compound for neurological studies.
The Safety Paradox: While this compound is not classified as an "Extremely Hazardous Substance" (EHS) under SARA Title III, its specific functional groups create a latent chemical incompatibility risk often overlooked in standard waste streams.
-
The Urea Moiety: Susceptible to hydrolysis (releasing ammonia) and dangerous reactions with hypochlorites (bleach).
-
The Hydrochloride Salt: Imparts acidity to aqueous solutions, necessitating corrosion-resistant storage.
This guide provides a self-validating disposal protocol designed to prevent accidental gas generation and ensure regulatory compliance.
Chemical Identity & Risk Profile
Before handling waste, verify the material properties against this profile to ensure the protocol matches your specific batch.
| Property | Specification | Operational Implication |
| Chemical Structure | GABA backbone + Urea + HCl | Contains Nitrogen and Chlorine. |
| Solubility | High (Water) | Spills can be diluted, but runoff must be captured. |
| Acidity (pH) | Acidic (< 4.0 in solution) | Corrosive Risk: Do not store in metal containers. |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Violent reaction with Bleach (NaOCl). |
| Hazard Codes | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, goggles) required. |
Critical Incompatibilities (The "Never" List)
As a Senior Scientist, I must emphasize the causality behind these restrictions. Violating these rules is the most common cause of laboratory accidents involving urea derivatives.
-
NEVER mix with Bleach (Sodium Hypochlorite):
-
NEVER mix with Strong Bases (NaOH/KOH) in a closed system:
Step-by-Step Disposal Protocol
This protocol uses a Segregated Stream approach. Do not combine this waste with general "Organic Solvents" unless explicitly approved by your site's EHS.
Scenario A: Solid Waste (Excess Powder/Crystals)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer solid waste using a chemically resistant spatula. Avoid generating dust.[1][3][5][6]
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: "(4-Aminobutanoyl)urea HCl."
-
Hazard Checkbox: [x] Irritant [x] Acidic.
-
-
Storage: Store in the "Solid Toxic/Irritant" satellite accumulation area.
Scenario B: Aqueous/Reaction Solution Waste
-
Characterization: Check the pH of the solution. If pH < 2, it is a D002 (Corrosive) waste.
-
Segregation:
-
Do NOT pour into the "Halogenated Solvent" carboy (unless the solvent content is high).
-
Do NOT pour into the "Non-Halogenated" carboy if it contains strong bases.
-
Best Practice: Use a dedicated "Aqueous Acidic Waste" carboy.
-
-
Neutralization (Optional but Recommended):
-
Note: Only neutralize if your lab permit allows "Elementary Neutralization."
-
Slowly add Sodium Bicarbonate (NaHCO₃) to adjust pH to ~6-8.
-
Warning: This will generate CO₂ foam. Allow to settle before capping.
-
-
Final Disposal: Cap tightly only after gas evolution ceases.
Visualized Workflow: The Decision Tree
The following diagram illustrates the logical flow for disposing of (4-Aminobutanoyl)urea HCl, ensuring no critical decision points are missed.
Figure 1: Decision matrix for the safe segregation and packaging of (4-Aminobutanoyl)urea hydrochloride waste.
Emergency Procedures: Spill Management
This protocol uses the Check-Act-Verify loop, a self-validating safety system.
-
CHECK (Assess):
-
Is the spill solid or liquid?
-
Is there a fire risk? (Unlikely for this salt, but possible if mixed with solvents).
-
-
ACT (Contain & Clean):
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquid Spill: Cover with Sodium Carbonate or Spill-X-A (acid neutralizer). Wait for bubbling to stop. Absorb with vermiculite.[7]
-
-
VERIFY (Decontaminate):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9][Link]
-
PubChem. (2023). Urea Hydrochloride Compound Summary (Proxy for functional group hazards). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6][8][10] [Link]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. essind.com [essind.com]
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- 10. epa.gov [epa.gov]
Navigating the Safe Handling of (4-Aminobutanoyl)urea Hydrochloride: A Senior Application Scientist's Guide
For researchers in the fast-paced world of drug development, compound integrity and laboratory safety are paramount. This guide provides essential, immediate safety and logistical information for handling (4-Aminobutanoyl)urea hydrochloride (CAS No. 1310964-83-0), a compound of interest in various research applications. As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance; it is about building a culture of proactive risk management. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of safe handling protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
(4-Aminobutanoyl)urea hydrochloride is a solid powder that, while not having an extensive public toxicological profile, is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram (exclamation mark)[1].
The primary risks stem from its irritant properties. As a hydrochloride salt of a urea derivative, it is likely to hydrolyze in aqueous conditions to form a mildly acidic solution, which can contribute to its irritant effect on skin, eyes, and mucous membranes[2][3][4][5]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1310964-83-0 | [1][6] |
| Molecular Formula | C5H14ClN3O | [6] |
| Molecular Weight | 167.64 g/mol | [6] |
| Physical Form | Powder | [1] |
| Melting Point | 185-186 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, appropriate engineering controls must be in place. For handling (4-Aminobutanoyl)urea hydrochloride powder:
-
Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Recommended PPE for Handling (4-Aminobutanoyl)urea Hydrochloride
| Task | Eye Protection | Skin Protection | Respiratory Protection |
| Weighing and Handling Solid | Tightly sealed safety goggles or a face shield in addition to goggles. | Laboratory coat, disposable nitrile gloves (minimum 5 mil thickness). Change gloves immediately if contaminated. | Required if not handled in a fume hood. A NIOSH-approved N95 or P95 filtering facepiece respirator is recommended[7]. |
| Preparing Solutions | Tightly sealed safety goggles. | Laboratory coat, disposable nitrile gloves. | Not required if performed in a chemical fume hood. |
| General Laboratory Use of Solutions | Standard safety glasses with side shields. | Laboratory coat, disposable nitrile gloves. | Not required under normal conditions of use. |
Expert Insight: Why Nitrile Gloves?
Step-by-Step Handling and Emergency Protocols
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide clear, actionable steps for routine handling and emergency situations.
Workflow for Safe Handling
Caption: Standard workflow for handling (4-Aminobutanoyl)urea hydrochloride.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10].
-
Wash the area with mild soap and water[10].
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open[11].
-
Remove contact lenses if present and easy to do so[11].
-
Seek immediate medical attention from an ophthalmologist[11].
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical personnel.
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (respirator, goggles, lab coat, gloves), gently sweep the solid material to avoid creating dust.
-
Collect the material in a sealed container labeled as hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan: A Lifecycle Approach to Chemical Safety
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from the use of (4-Aminobutanoyl)urea hydrochloride should be considered chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid compound, contaminated spill cleanup materials, and any weighing papers in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Collect solutions of the compound in a separate, compatible, and sealed container. The container must be labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Contaminated Sharps: Any sharps (needles, razor blades, etc.) that come into contact with the compound should be disposed of in a designated sharps container for chemical waste.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can often be disposed of as regular waste after the label has been defaced[12]. The rinsate from the cleaning process must be collected as hazardous waste[12].
Disposal Pathway
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Question: Suggest the mechanism for hydrolysis of urea by aqueous HCl to .. [askfilo.com]
- 5. satyensaha.com [satyensaha.com]
- 6. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 7. A Guide to Respirators Used for Dust in Construction | NIOSH Blogs | CDC [cdc.gov]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
